tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate
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Overview
Description
tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of a tert-butyl group, a hydroxy group, and a methoxy group attached to a butyl chain, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate typically involves the reaction of 4-hydroxy-2-methoxybutanol with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired carbamate product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or amines, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxy or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of new carbamate derivatives with different functional groups
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Acts as a protecting group for amines in peptide synthesis.
Biology:
- Investigated for its potential role in enzyme inhibition studies.
- Used in the development of biochemical assays.
Medicine:
- Explored for its potential use in drug delivery systems.
- Studied for its pharmacological properties and potential therapeutic applications.
Industry:
- Utilized in the production of agrochemicals and pesticides.
- Employed in the synthesis of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the hydroxy and methoxy groups allows for hydrogen bonding and other interactions with the active site of the target molecule, leading to modulation of its activity .
Comparison with Similar Compounds
- tert-Butyl (4-hydroxyphenyl)carbamate
- tert-Butyl (4-ethynylphenyl)carbamate
- tert-Butyl (4-hydroxycyclohexyl)carbamate
Comparison:
- tert-Butyl (4-hydroxy-2-methoxybutyl)carbamate is unique due to the presence of both hydroxy and methoxy groups on the butyl chain, which provides distinct reactivity and interaction profiles.
- tert-Butyl (4-hydroxyphenyl)carbamate lacks the methoxy group, leading to different chemical properties and applications.
- tert-Butyl (4-ethynylphenyl)carbamate contains an ethynyl group, which imparts different reactivity, especially in coupling reactions.
- tert-Butyl (4-hydroxycyclohexyl)carbamate has a cyclohexyl ring, which affects its steric and electronic properties compared to the linear butyl chain .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(4-hydroxy-2-methoxybutyl)carbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-7-8(14-4)5-6-12/h8,12H,5-7H2,1-4H3,(H,11,13) |
InChI Key |
HRCHBZWIBDIHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CCO)OC |
Origin of Product |
United States |
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